molecular formula C9H6FNO2 B1283048 6-Fluoro-1-methylindoline-2,3-dione CAS No. 134640-74-7

6-Fluoro-1-methylindoline-2,3-dione

Cat. No. B1283048
CAS RN: 134640-74-7
M. Wt: 179.15 g/mol
InChI Key: BDMHRNWVOHIJLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Sealed in a dry environment at room temperature .

Scientific Research Applications

Synthesis of Chiral Spiro Compounds

The compound is used as a precursor in the synthesis of chiral spiro [indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. These derivatives are synthesized through a zinc-catalyzed enantioselective [3 + 3] annulation process . The resulting chiral spiro compounds exhibit remarkable biological activities and are considered valuable for drug discovery due to their complex structure and rigidity.

Inhibition of Mycobacterium Tuberculosis DNA Gyrase

Schiff bases of indoline-2,3-dione, which include the 6-fluoro-1-methyl variant, have been investigated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase . Some derivatives have shown promising inhibitory activity, which could lead to the development of new anti-tuberculosis drugs.

Reactant for Stereoselective and Regioselective Synthesis

The compound serves as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones, as well as for the regioselective preparation of spirocyclic oxindole-butenolides . These reactions are crucial for creating compounds with specific spatial arrangements, which is important for their biological activity.

Biological Potential in Pharmacology

Indole derivatives, including 6-fluoro-1-methylindoline-2,3-dione, are known for their diverse biological activities. They possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmacological research for the development of new therapeutic agents.

Antiviral Activity

Specific indole derivatives have been prepared and reported as antiviral agents. For instance, certain compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the 6-fluoro-1-methyl group could potentially enhance these antiviral properties.

Anti-inflammatory and Analgesic Activities

Compounds containing the indole nucleus, such as 6-fluoro-1-methylindoline-2,3-dione, have been evaluated for their in vivo anti-inflammatory and analgesic activities. They have shown promising results, which could be further explored for the development of new anti-inflammatory and pain-relief medications .

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-fluoro-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMHRNWVOHIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564086
Record name 6-Fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134640-74-7
Record name 6-Fluoro-1-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.